molecular formula C17H16O2S B14420170 (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone CAS No. 80252-80-8

(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B14420170
CAS No.: 80252-80-8
M. Wt: 284.4 g/mol
InChI Key: QWTGRYPUUOWWSU-UHFFFAOYSA-N
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Description

(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of benzothiopyrans These compounds are characterized by a benzene ring fused to a thiopyran ring The presence of a methanone group attached to the 4-methoxyphenyl moiety adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a thiol compound to form the thiopyran ring, followed by further functionalization to introduce the methanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form. The scalability of the synthetic route is a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-1-benzopyran-1-yl)(4-methoxyphenyl)methanone
  • (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-hydroxyphenyl)methanone
  • (3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-chlorophenyl)methanone

Uniqueness

(3,4-Dihydro-1H-2-benzothiopyran-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The combination of the benzothiopyran core with the methanone group also contributes to its distinct chemical properties.

Properties

80252-80-8

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

3,4-dihydro-1H-isothiochromen-1-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H16O2S/c1-19-14-8-6-13(7-9-14)16(18)17-15-5-3-2-4-12(15)10-11-20-17/h2-9,17H,10-11H2,1H3

InChI Key

QWTGRYPUUOWWSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C3=CC=CC=C3CCS2

Origin of Product

United States

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